molecular formula C11H11NO4S B6419515 N-ethyl-2-oxo-2H-chromene-6-sulfonamide CAS No. 164471-04-9

N-ethyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B6419515
CAS No.: 164471-04-9
M. Wt: 253.28 g/mol
InChI Key: QCDQWFBZGLXTDK-UHFFFAOYSA-N
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Description

N-ethyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a chromene ring system with an oxo group at the 2-position, a sulfonamide group at the 6-position, and an ethyl group attached to the nitrogen atom of the sulfonamide.

Mechanism of Action

Target of Action

N-ethyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play crucial roles in the body’s metabolic processes. α-amylase and α-glycosidase are enzymes involved in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption. PPAR-γ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits inhibitory effects on α-amylase and α-glycosidase, reducing their ability to break down complex carbohydrates . This leads to a decrease in the absorption of glucose from the digestive tract, thereby lowering blood glucose levels. Additionally, it activates PPAR-γ, which enhances insulin sensitivity and promotes glucose metabolism .

Biochemical Pathways

The inhibition of α-amylase and α-glycosidase disrupts the carbohydrate digestion pathway, reducing the breakdown of complex carbohydrates into absorbable sugars . The activation of PPAR-γ influences several biochemical pathways, including those involved in lipid metabolism, adipocyte differentiation, and inflammation . The downstream effects include improved insulin sensitivity and glucose metabolism .

Pharmacokinetics

The in silico ADMET prediction for this compound indicates an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed and distributed within the body. It also has a safe toxicity profile, being non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in blood glucose levels due to decreased carbohydrate digestion and absorption, and improved insulin sensitivity and glucose metabolism due to PPAR-γ activation . These effects contribute to its potential anti-diabetic activity .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the activity and stability of many compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-oxo-2H-chromene-6-sulfonamide typically involves the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the chromene derivative with chlorosulfonic acid, followed by the addition of ethylamine to form the N-ethyl sulfonamide derivative.

    Final Product Purification: The final product is purified using recrystallization or chromatographic techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-ethyl-2-oxo-2H-chromene-6-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-ethyl-2-oxo-2H-chromene-6-sulfonamide can be compared with other similar compounds, such as:

    Coumarin: The parent compound of the coumarin family, known for its anticoagulant and antimicrobial properties.

    7-Hydroxycoumarin: A hydroxylated derivative of coumarin with enhanced biological activity.

    Warfarin: A well-known anticoagulant drug derived from coumarin.

    Dicoumarol: Another anticoagulant compound related to coumarin.

This compound is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Properties

IUPAC Name

N-ethyl-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-2-12-17(14,15)9-4-5-10-8(7-9)3-6-11(13)16-10/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDQWFBZGLXTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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